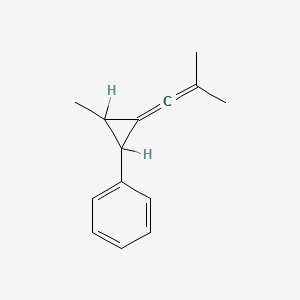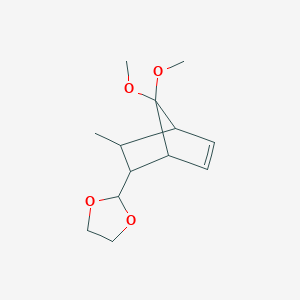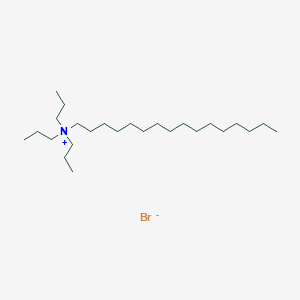
1,7-Octadiene-4,5-diol, 4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is an organic compound with the molecular formula C10H18O2 This compound is characterized by the presence of two hydroxyl groups (-OH) and two double bonds within an eight-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1,7-Octadiene-4,5-diol, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of 1,7-octane-4,5-diol, 4,5-dimethyl-.
Substitution: Formation of 1,7-octadiene-4,5-dichloride, 4,5-dimethyl-.
科学的研究の応用
1,7-Octadiene-4,5-diol, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1,7-Octadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but different positioning of hydroxyl groups and double bonds.
2,6-Octadiene, 4,5-dimethyl-: Similar carbon chain but lacks hydroxyl groups.
Uniqueness
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is unique due to the presence of both hydroxyl groups and double bonds, providing a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
24449-03-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
4,5-dimethylocta-1,7-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3 |
InChIキー |
FPFIJKYXUNMKAP-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)(C(C)(CC=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



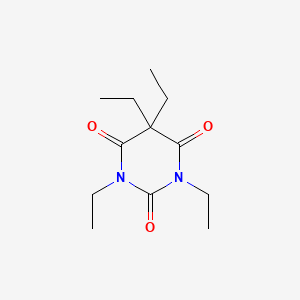
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
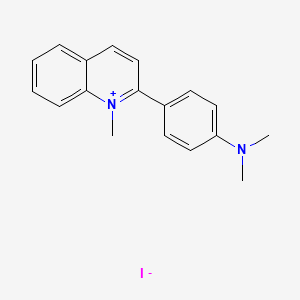

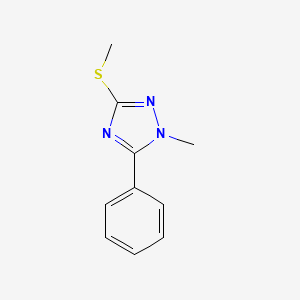

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
